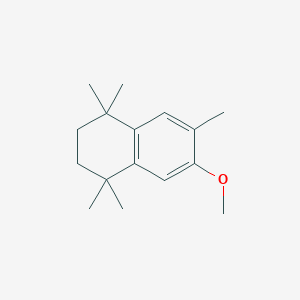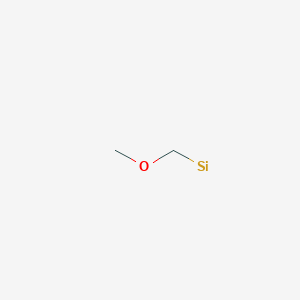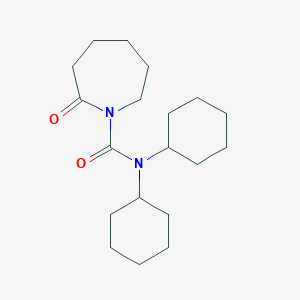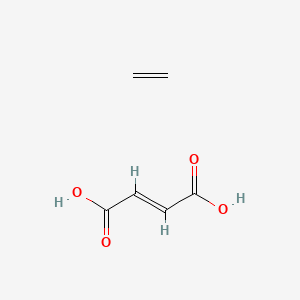
(E)-but-2-enedioic acid;ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid, also known as fumaric acid, is an organic compound with the formula C4H4O4. It is a dicarboxylic acid and an isomer of maleic acid. Ethene, commonly known as ethylene, is a hydrocarbon with the formula C2H4. It is the simplest alkene and is widely used in the chemical industry. Both compounds play significant roles in various chemical processes and have numerous applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-but-2-enedioic acid can be synthesized through the catalytic oxidation of benzene or butane. One common method involves the catalytic oxidation of benzene using vanadium pentoxide (V2O5) as a catalyst at high temperatures. The reaction produces maleic anhydride, which is then hydrolyzed to form (E)-but-2-enedioic acid.
Ethene can be produced through the dehydration of ethanol. This process involves passing ethanol vapor over a heated aluminum oxide catalyst, resulting in the formation of ethene and water. Another method involves the cracking of hydrocarbons, such as naphtha or ethane, at high temperatures to produce ethene.
Industrial Production Methods
In industrial settings, (E)-but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of air or oxygen and a vanadium pentoxide catalyst. The resulting maleic anhydride is then hydrolyzed to yield (E)-but-2-enedioic acid.
Ethene is primarily produced through steam cracking of hydrocarbons. In this process, hydrocarbons such as naphtha or ethane are heated to high temperatures in the presence of steam, resulting in the formation of ethene and other by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form succinic acid.
Esterification: It reacts with alcohols to form esters.
Addition Reactions: It can undergo addition reactions with halogens and hydrogen.
Ethene undergoes several types of reactions, including:
Addition Reactions: It readily undergoes addition reactions with halogens, hydrogen, and other compounds.
Polymerization: It can polymerize to form polyethylene.
Oxidation: It can be oxidized to form ethylene oxide or acetaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Concentrated sulfuric acid is often used as a catalyst.
Addition Reactions: Halogens like bromine and chlorine are commonly used.
Major Products Formed
Oxidation of (E)-but-2-enedioic acid: Carbon dioxide and water.
Reduction of (E)-but-2-enedioic acid: Succinic acid.
Esterification of (E)-but-2-enedioic acid: Esters.
Polymerization of ethene: Polyethylene.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid and ethene have numerous applications in scientific research:
Chemistry: (E)-but-2-enedioic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry. Ethene is used as a starting material for the synthesis of various chemicals.
Biology: (E)-but-2-enedioic acid is involved in the citric acid cycle, an essential metabolic pathway in living organisms. Ethene acts as a plant hormone, regulating processes such as fruit ripening and flower wilting.
Medicine: (E)-but-2-enedioic acid is used in the treatment of psoriasis and other skin conditions. Ethene is used as an anesthetic agent.
Industry: (E)-but-2-enedioic acid is used in the production of resins, plastics, and food additives. Ethene is used in the production of polyethylene, ethylene oxide, and other chemicals.
Mecanismo De Acción
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid exerts its effects through various mechanisms. In biological systems, it participates in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is essential for energy production in cells.
Ethene
Ethene acts as a plant hormone by binding to specific receptors in plant cells. This binding triggers a signaling cascade that regulates various physiological processes, such as fruit ripening and flower wilting. In industrial applications, ethene undergoes polymerization to form polyethylene, a widely used plastic.
Comparación Con Compuestos Similares
Similar Compounds
Maleic Acid: An isomer of (E)-but-2-enedioic acid with similar chemical properties but different physical properties.
Propene: A similar hydrocarbon to ethene, with one additional carbon atom.
Uniqueness
(E)-but-2-enedioic acid is unique due to its role in the citric acid cycle and its use in the treatment of skin conditions. Ethene is unique due to its role as a plant hormone and its widespread use in the production of polyethylene.
Propiedades
Número CAS |
26877-81-6 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
Clave InChI |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
SMILES isomérico |
C=C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=C.C(=CC(=O)O)C(=O)O |
Números CAS relacionados |
26877-81-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



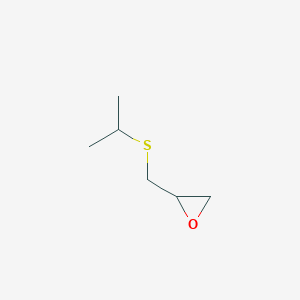


![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
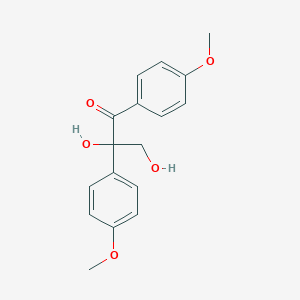
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)


